The presence of the silanol group (Si-OH) suggests potential applications similar to other silanol-containing molecules, which can act as coupling agents, precursors to silicone polymers, or components in sol-gel processes . However, specific research on Sodium hydroxy(oxo)silanolate for these purposes is not documented in available scientific databases.
The chemical formula of Sodium hydroxy(oxo)silanolate (HNaO3Si) is similar to that of Sodium silicate (Na2SiO3). Sodium silicate is a well-studied compound with various industrial applications, but not typically used in scientific research.
Sodium hydroxy(oxo)silanolate is a chemical compound with the formula HNaO₃Si, commonly known as sodium silicate or water glass. It is characterized by its slightly hazy, viscous, alkaline liquid form. This compound is primarily composed of silicon dioxide and sodium oxide, exhibiting a molar ratio that typically ranges from 2:1 to 3.75:1 for sodium oxide to silicon dioxide . Sodium hydroxy(oxo)silanolate is stable in neutral and alkaline environments but reacts with acids to form silicic acid, which can further dehydrate to silica gel upon heating .
Research on the biological activity of sodium hydroxy(oxo)silanolate indicates potential applications in various fields. It has been studied for its effects on:
Sodium hydroxy(oxo)silanolate can be synthesized through several methods:
Sodium hydroxy(oxo)silanolate has a wide range of applications across various industries:
Studies have shown that sodium hydroxy(oxo)silanolate interacts with various substances, enhancing its utility in multiple contexts:
These interactions are crucial for developing advanced materials in construction and other fields.
Sodium hydroxy(oxo)silanolate shares similarities with several other silicate compounds. Below is a comparison highlighting its unique characteristics:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Sodium Metasilicate | Na₂SiO₃ | Simpler structure, used primarily as a cleaning agent. |
Sodium Silicate | Na₂SiO₃ | Similar applications but varies in hydration levels. |
Trisodium Phosphate | Na₃PO₄ | Different anion; used mainly in cleaning and food processing. |
Potassium Silicate | K₂SiO₃ | Similar properties but potassium-based; often used in agriculture. |
Sodium hydroxy(oxo)silanolate's unique composition allows it to function effectively in both industrial and biological contexts, setting it apart from these similar compounds. Its versatility makes it an essential component in various applications ranging from construction to cleaning products.
Sodium hydroxy(oxo)silanolate is characterized by the IUPAC name sodium;hydroxy-oxido-oxosilane . Its molecular formula, HNaO₃Si, reflects a sodium cation (Na⁺) bonded to a silanolate anion containing hydroxyl, oxo, and silicate groups . Key synonyms include:
The compound’s CAS registry number is 1344-09-8 , and its structure consists of a tetrahedral silicon center coordinated to three oxygen atoms and one hydroxyl group, stabilized by sodium ions .
Property | Value | Source |
---|---|---|
Molecular weight | 100.081 g/mol | |
Density (liquid form) | 1.35–1.50 g/cm³ | |
Solubility | Highly soluble in water | |
pH (aqueous solution) | 11–13 |
The development of sodium hydroxy(oxo)silanolate traces back to early 19th-century chemistry. Jöns Jacob Berzelius first described sodium silicate in 1824, noting its unique alkaline properties . However, industrial-scale production began in the late 19th century, driven by demand for adhesives and detergents .
Initial synthesis methods involved fusing silica (SiO₂) with sodium carbonate (Na₂CO₃) at high temperatures (>1,000°C) . Modern techniques utilize sodium hydroxide (NaOH) and silica under controlled conditions to produce solutions with varying SiO₂:Na₂O ratios (2:1 to 3.75:1) .
Sodium hydroxy(oxo)silanolate occupies a critical niche in silicate chemistry due to its hybrid structure and reactivity:
Sodium hydroxy(oxo)silanolate’s alkaline solubility and polymerization capacity distinguish it from other silicates. In aqueous solutions, it forms colloidal silica sols through hydrolysis and condensation reactions, enabling applications in sol-gel processes .
$$ \text{NaSiO}3 + \text{H}2\text{O} \rightarrow \text{Si(OH)}4 + \text{NaOH} $$
$$ \text{Si(OH)}4 \rightarrow \text{SiO}2\cdot\text{nH}2\text{O (gel)} $$
The crystallographic structure of sodium hydroxy(oxo)silanolate (HNaO₃Si) reveals fundamental insights into its molecular architecture and solid-state organization. The silicon atom adopts a tetrahedral geometry, consistent with its sp³ hybridization state and coordination to three oxygen atoms plus one hydroxyl group [1]. X-ray crystallographic studies of analogous compounds demonstrate that silicon-oxygen bond lengths typically range from 1.61 to 1.65 Å, which is characteristic of partial double-bond character arising from resonance stabilization between the silicon center and oxygen atoms [1].
The molecular formula HNaO₃Si corresponds to a molecular weight of 100.081 g/mol, with the compound systematically named as sodium;hydroxy-oxido-oxosilane [2]. The structural representation can be expressed through the SMILES notation OSi[O-].[Na+], indicating the ionic nature of the compound with discrete sodium cations and silanolate anions [2].
Table 1. Crystallographic Parameters of Related Sodium Silicate Structures
Parameter | Na₂SiO₃·9H₂O | Unit |
---|---|---|
Space Group | I b c a | - |
a-axis | 11.74 | Å |
b-axis | 17.03 | Å |
c-axis | 11.6 | Å |
Unit Cell Volume | 2319.21 | ų |
Crystal System | Orthorhombic | - |
The hydroxyl groups present in the structure contribute significantly to hydrogen-bonding networks, which serve to stabilize the compound in both solid and liquid phases [1]. These intermolecular interactions play a crucial role in determining the crystal packing arrangements and influence the overall stability of the crystalline material.
The vibrational spectroscopic characterization of sodium hydroxy(oxo)silanolate provides detailed information about the molecular dynamics and bonding characteristics within the compound. Fourier Transform Infrared spectroscopy reveals distinctive absorption bands that correspond to specific vibrational modes of the silicon-oxygen framework.
Table 2. Characteristic Infrared Absorption Bands
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
Si-O Stretching | 1020-1100 | Asymmetric Si-O stretch | Very Strong |
Si=O Stretching | 1200-1250 | Silicon-oxo double bond | Strong |
Silanolate Band | 1000-900 | Si-O-Metal vibration | Strong |
Si-OH (Free) | ~3690 | Free hydroxyl stretch | Sharp |
Si-OH (H-bonded) | 3400-3200 | Hydrogen-bonded OH | Broad |
Si-OH Bending | 950-810 | Hydroxyl deformation | Medium |
The stretching vibrations for Si-O and Si=O bonds appear at 1020-1100 cm⁻¹ and 1200-1250 cm⁻¹, respectively [1]. Silanolates characteristically exhibit a strong absorption band in the range of 1000-900 cm⁻¹, which is diagnostic for Si-O-Metal bonding interactions [3]. Free silanol groups manifest as sharp bands at approximately 3690 cm⁻¹, while hydrogen-bonded hydroxyl groups appear as broader absorptions in the 3400-3200 cm⁻¹ region [3].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or inactive in infrared spectroscopy. The Raman spectrum of sodium silicate systems shows characteristic bands associated with the silicate framework, with particular sensitivity to the degree of polymerization and coordination environment of the silicon atoms [4].
Table 3. Raman Spectroscopic Assignments
Raman Shift (cm⁻¹) | Assignment | Relative Intensity |
---|---|---|
~1100 | Si-O-Si Symmetric Stretch | Strong |
~800-900 | Si-O Symmetric Vibrations | Medium |
~500-600 | Si-O-Si Bending | Medium |
~400-450 | Ring Breathing Modes | Variable |
The combination of infrared and Raman spectroscopy allows for comprehensive characterization of the vibrational landscape, providing insights into both the local bonding environment and the extended structural features of the compound.
Nuclear Magnetic Resonance spectroscopy of sodium hydroxy(oxo)silanolate provides atomic-level structural information through the analysis of ²⁹Si and ²³Na nuclear environments. The ²⁹Si Nuclear Magnetic Resonance chemical shifts are particularly diagnostic for determining the coordination environment and bonding characteristics of silicon atoms within the compound.
Table 4. ²⁹Si Nuclear Magnetic Resonance Chemical Shifts
Silicon Environment | Chemical Shift (ppm) | Coordination | Reference |
---|---|---|---|
Si bonded to OH/oxo groups | -60 to -80 | Tetrahedral | [1] |
General silicate range | -60 to -100 | Variable | [5] |
Four-coordinate Si⁴⁺ | -37 to -57 | Tetrahedral | [6] |
Six-coordinate Si⁴⁺ | -191 to -220 | Octahedral | [6] |
The ²⁹Si Nuclear Magnetic Resonance spectra typically exhibit signals between -60 to -80 ppm for silicon atoms bonded to hydroxyl and oxo groups [1]. This chemical shift range is characteristic of tetrahedral silicon coordination and reflects the electronic environment created by the oxygen ligands. The exact position within this range depends on the specific nature of the silicon-oxygen bonding and the degree of ionic character in the Si-O bonds.
Higher coordination numbers result in more negative chemical shifts due to reduced shielding of the silicon nucleus [6]. This coordination effect provides a direct means of determining the structural environment around silicon atoms in the compound. The chemical shift is also sensitive to the Si-O bond lengths, with longer bonds generally corresponding to more negative shifts [7].
Table 5. Factors Affecting ²⁹Si Nuclear Magnetic Resonance Chemical Shifts
Factor | Effect on Chemical Shift | Magnitude |
---|---|---|
Coordination Number | Higher CN → More negative | 50-150 ppm |
Si-O Bond Length | Longer bonds → More negative | 10-30 ppm |
Electronegativity of substituents | Higher EN → More negative | 5-20 ppm |
Hydrogen bonding | H-bonding → Slight shift | 2-10 ppm |
The ²³Na Nuclear Magnetic Resonance provides information about the sodium coordination environment, though this nucleus is quadrupolar and may exhibit broader resonances due to electric field gradient effects [8]. The sodium chemical shifts are generally less diagnostic than silicon shifts but can provide valuable information about the local symmetry and coordination geometry around the sodium cations.
Mass spectrometric analysis of sodium hydroxy(oxo)silanolate reveals characteristic fragmentation pathways that provide structural confirmation and assist in compound identification. The molecular ion peak appears at m/z 100 (for the protonated molecule [M+H]⁺) or at m/z 122 (for the sodium adduct [M+Na]⁺), corresponding to the molecular weight of 100.081 g/mol [2].
Table 6. Primary Mass Spectrometric Fragmentation Patterns
m/z Value | Fragment Assignment | Relative Intensity | Loss |
---|---|---|---|
100 | [M+H]⁺ | Moderate | - |
122 | [M+Na]⁺ | Strong | - |
82 | [SiO₃H]⁺ | Medium | -18 (H₂O) |
60 | [SiO₂]⁺ | High | -40 (NaOH) |
45 | [SiOH]⁺ | Medium | -55 (NaO₂) |
28 | [Si]⁺ | Low | -72 (NaO₃H) |
The fragmentation pattern typically involves the sequential loss of hydroxyl groups, oxide moieties, and ultimately the sodium cation [9]. Common neutral losses include water (18 Da), sodium hydroxide (40 Da), and various oxide fragments. The silicon-containing fragments are particularly diagnostic, with peaks at m/z 60 ([SiO₂]⁺) and m/z 45 ([SiOH]⁺) providing clear evidence for the silicate framework [9].
Sodium adduct formation is prevalent in electrospray ionization mass spectrometry, leading to characteristic fragmentation patterns where sodium cluster ions may form under certain conditions [10]. These clusters typically show sequential neutral losses of 82 Da units, corresponding to the elimination of sodium acetate or similar sodium-containing moieties when buffer systems are present [10].
Table 7. Secondary Fragmentation Pathways
Precursor Ion | Product Ion | Mechanism | Significance |
---|---|---|---|
[M+Na]⁺ (122) | [SiO₃Na]⁺ (99) | Loss of OH | Hydroxyl elimination |
[SiO₃H]⁺ (82) | [SiO₂]⁺ (60) | Loss of H₂O | Dehydration |
[SiO₂]⁺ (60) | [SiO]⁺ (44) | Loss of O | Oxide elimination |
[SiOH]⁺ (45) | [Si]⁺ (28) | Loss of OH | Complete fragmentation |
The mass spectrometric behavior under collision-induced dissociation conditions reveals the relative stability of different silicon-oxygen bonds within the molecule. The preferential cleavage of Si-OH bonds over Si=O bonds reflects the difference in bond strengths and provides insights into the electronic structure of the compound [9].